2-Ethyl-4-pyrimidin-5-ylaniline
Description
2-Ethyl-4-pyrimidin-5-ylaniline is an aromatic amine derivative featuring a pyrimidine ring substituted with an ethyl group at the 2-position and an aniline moiety at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse interactions in biological systems and synthetic applications.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-ethyl-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C12H13N3/c1-2-9-5-10(3-4-12(9)13)11-6-14-8-15-7-11/h3-8H,2,13H2,1H3 |
InChI Key |
TYLPBIDWUDLLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CN=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-pyrimidin-5-ylaniline can be achieved through several methods. One common approach involves the reaction of 2-ethylpyrimidine with aniline under specific conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Ethyl-4-pyrimidin-5-ylaniline may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-pyrimidin-5-ylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
2-Ethyl-4-pyrimidin-5-ylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 2-Ethyl-4-pyrimidin-5-ylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the pyrimidine-aniline scaffold significantly influence physical properties such as melting point, solubility, and chromatographic behavior:
Key Observations :
- Melting Points : The position of the aniline group dramatically affects melting points. For example, 4-Pyrimidin-2-ylaniline (149–152.5°C) has a significantly higher melting point than its 3-isomer (99.5–101.5°C), likely due to differences in crystal packing and intermolecular interactions .
- Chromatographic Behavior: Chlorinated analogs (e.g., m/z 245 and 299) exhibit shorter HPLC retention times compared to non-halogenated derivatives, suggesting increased polarity due to electron-withdrawing substituents .
Computational and Analytical Tools
- AutoDock Vina : Used to predict binding modes and affinities of pyrimidine derivatives in target proteins. Substituent effects (e.g., ethyl vs. chlorine) can be computationally modeled to optimize drug candidates .
- SHELX : Employed in crystallographic studies to resolve the 3D structures of pyrimidine-aniline complexes, providing insights into substituent-driven conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
